Cas no 2228811-81-0 (methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate)

methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
- 2228811-81-0
- EN300-1977399
-
- Inchi: 1S/C9H10Cl2N2O2/c1-15-9(14)5(3-12)6-4-13-8(11)2-7(6)10/h2,4-5H,3,12H2,1H3
- InChI Key: NJPITCIQXMXTSC-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1C(C(=O)OC)CN)Cl
Computed Properties
- Exact Mass: 248.0119330g/mol
- Monoisotopic Mass: 248.0119330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 65.2Ų
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977399-0.25g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1977399-0.1g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1977399-0.5g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1977399-0.05g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1977399-1g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-1977399-1.0g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1977399-2.5g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-1977399-5.0g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1977399-10.0g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1977399-10g |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate |
2228811-81-0 | 10g |
$5405.0 | 2023-09-16 |
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Related Literature
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
Comprehensive Overview of Methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate (CAS No. 2228811-81-0)
Methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate (CAS No. 2228811-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative features a unique chloropyridine backbone, which is pivotal in modern drug discovery and crop protection formulations. Its molecular structure combines a propanoate ester with a dichloropyridine moiety, making it a versatile intermediate for synthesizing bioactive molecules.
The compound’s CAS number 2228811-81-0 is frequently searched in chemical databases, reflecting its relevance in high-value applications. Researchers are particularly interested in its potential as a building block for small-molecule drugs targeting metabolic disorders and infectious diseases. Recent studies highlight its role in optimizing pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for next-generation therapeutics.
In the agrochemical sector, methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate is explored for its herbicidal and fungicidal activities. The dichloropyridine group is known to enhance binding affinity to enzyme targets in pests, aligning with the industry’s push for sustainable crop protection. This aligns with global trends favoring eco-friendly pesticides and precision agriculture solutions.
Synthetic routes to this compound often involve multistep organic reactions, including esterification and amination processes. Optimizing these methods for scalability and cost-efficiency is a hot topic in process chemistry forums. Additionally, its spectral data (NMR, MS) and crystallographic properties are well-documented, aiding in quality control during production.
From a commercial perspective, demand for CAS 2228811-81-0 is driven by its utility in contract research organizations (CROs) and custom synthesis services. Suppliers emphasize high-purity grades (>98%) to meet stringent regulatory standards, particularly in GMP-compliant applications. This focus on quality assurance resonates with industries prioritizing traceability and safety.
Emerging discussions also link this compound to AI-driven drug design, where its molecular descriptors are used to train machine learning models for virtual screening. Such applications underscore its cross-disciplinary importance in digital chemistry and biotechnology innovations.
In summary, methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate represents a high-potential intermediate with broad applicability. Its CAS 2228811-81-0 serves as a key identifier for researchers navigating chemical space, while its structural features continue to inspire cutting-edge developments in life sciences and material engineering.
2228811-81-0 (methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate) Related Products
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)




